5-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine
Description
5-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine is a nitrogen-containing heterocyclic compound featuring a pyrrolopyridine scaffold with a chlorine substituent at position 5 and a methyl group at the N1 position. This scaffold is structurally related to purines, making it a valuable intermediate in medicinal chemistry for designing kinase inhibitors, cytotoxic agents, and other bioactive molecules .
Properties
IUPAC Name |
5-chloro-1-methylpyrrolo[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-11-3-2-6-4-8(9)10-5-7(6)11/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWHITPBGNEHFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=CC(=NC=C21)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For example, the reaction of 1H-pyrrolo[2,3-c]pyridine with chlorinating agents and methylating agents can yield the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions at the pyrrolopyridine core can introduce different substituents, altering the compound's properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The reactions can yield a range of products, including oxidized derivatives, reduced analogs, and substituted variants, each with distinct chemical and physical properties.
Scientific Research Applications
Cancer Therapy
One of the most promising applications of 5-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine is in cancer treatment. Research has indicated that derivatives of pyrrolo[2,3-b]pyridine can act as potent inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, compounds derived from this scaffold have shown significant inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC50 values indicating effective inhibition at low concentrations .
In vitro studies have demonstrated that these compounds can inhibit the proliferation and induce apoptosis in breast cancer cells. Specifically, one derivative exhibited an IC50 value of 7 nM against FGFR1 and effectively reduced the migration and invasion of cancer cells . This suggests that this compound and its derivatives could serve as lead compounds for developing targeted cancer therapies.
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Studies have revealed that it may interact with specific enzymes critical for cellular processes, potentially affecting cell proliferation and survival pathways. For example, it has been suggested that derivatives could inhibit enzymes involved in tumor growth and metastasis . This mechanism could be beneficial not only for cancer treatment but also for addressing other conditions where these enzymes play a role.
Potential Applications Beyond Cancer
Beyond oncology, research indicates that pyrrolo[2,3-c]pyridine derivatives may have applications in treating diseases related to the nervous and immune systems. Their broad pharmacological profile suggests potential use as analgesics or anti-inflammatory agents . Furthermore, some studies have explored their effectiveness against viral infections and metabolic disorders like diabetes due to their ability to modulate glucose levels and improve insulin sensitivity .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 5-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.
Comparison with Similar Compounds
Substituent Variations and Positional Effects
The pyrrolo[2,3-c]pyridine core differs from other isomers (e.g., [2,3-b] or [3,2-b]) in the placement of the nitrogen atom within the six-membered ring. highlights that relocating the nitrogen from the 7-position (as in pyrrolo[2,3-b]pyridine) to the 6-position (pyrrolo[2,3-c]pyridine) significantly reduces inhibitory activity against kinases, underscoring the importance of nitrogen positioning in biological activity .
Key substituent comparisons :
- N1-Substituents: Methyl (target compound): Likely offers moderate steric bulk and enhanced lipophilicity compared to unsubstituted analogs. Triisopropylsilyl (5-chloro-1-(triisopropylsilyl)-6-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine): Bulky groups may hinder binding but enhance solubility in nonpolar environments .
- Halogen Substituents: Chloro at position 5 (target compound): Provides electron-withdrawing effects, influencing electronic distribution and binding interactions.
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 5-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine* | C₈H₇ClN₂ | 166.61 (calculated) | 1-methyl, 5-Cl |
| 5-Chloro-1H-pyrrolo[2,3-c]pyridine | C₇H₅ClN₂ | 152.58 | None at N1, 5-Cl |
| 5-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine | C₁₀H₁₁ClN₂ | 194.66 | 1-isopropyl, 5-Cl |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine | C₇H₅BrN₂ | 213.03 | None at N1, 5-Br |
*Calculated based on structural similarity.
Biological Activity
5-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. Its unique structure endows it with significant biological activities, making it a subject of interest in medicinal chemistry. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a pyrrolopyridine core, which is characterized by a fused pyrrole and pyridine ring. The presence of the chlorine atom and the methyl group at specific positions contributes to its reactivity and biological properties.
Anticancer Activity
Research indicates that derivatives of pyrrolopyridines exhibit notable anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. In vitro studies demonstrate that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5-Chloro... | MDA-MB-231 (Breast) | 6.25 | Induction of apoptosis via mitochondrial pathway |
| 5-Chloro... | HeLa (Cervical) | 8.50 | Cell cycle arrest at G2/M phase |
The mechanism of action often involves the modulation of signaling pathways related to cell survival and proliferation, such as the PI3K/Akt and MAPK pathways .
Antimicrobial Activity
Studies have also reported antimicrobial effects associated with pyrrolopyridine derivatives. Specifically, compounds derived from this class have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Candida albicans.
| Compound | Microorganism | MIC (µg/mL) | Activity |
|---|---|---|---|
| 5-Chloro... | Staphylococcus aureus | <0.15 | Moderate antibacterial activity |
| 5-Chloro... | Candida albicans | <0.20 | Significant antifungal activity |
The antimicrobial action is believed to stem from the disruption of microbial cell membranes and interference with essential metabolic processes .
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory potential. In vitro assays indicate that it can reduce the production of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases.
Case Studies
A recent study explored the effects of this compound on cancer cell lines. The results showed a dose-dependent reduction in cell viability across multiple trials:
- Study Design : Various concentrations (0.1 µM to 10 µM) were tested on MDA-MB-231 cells.
- Findings : Significant cytotoxicity was observed at concentrations above 5 µM, with an IC50 value calculated at approximately 6.25 µM.
Another investigation focused on its antimicrobial properties against Candida albicans, where the compound exhibited an MIC value of less than 0.20 µg/mL, indicating strong antifungal activity compared to standard antifungal agents .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine, and how can its purity be optimized?
- Methodology : The compound is typically synthesized via alkylation of the parent pyrrolo[2,3-c]pyridine. For example, methylation of 7-chloro-1H-pyrrolo[2,3-c]pyridine using methyl iodide (MeI) in the presence of a strong base like t-BuOK and a phase-transfer catalyst (TDA-1) yields the target compound. Key steps include:
- Dissolving the parent compound in anhydrous toluene.
- Adding t-BuOK and TDA-1 at 0°C, followed by slow addition of MeI.
- Monitoring reaction progress via TLC (DCM/ethyl acetate 9:1) and purifying via column chromatography (DCM/ethyl acetate 95:5) .
- Optimization : Purity can be improved by controlling reaction temperature (0°C to room temperature) and using inert conditions to prevent side reactions.
Q. How is this compound characterized spectroscopically?
- Key Techniques :
- ¹H NMR : Look for characteristic signals such as the methyl group (singlet at δ 4.16 ppm) and aromatic protons (e.g., H-4 and H-5 doublets at δ 7.41 and 7.95 ppm, respectively) .
- ¹³C NMR : The methyl carbon appears at δ 36.7 ppm, while aromatic carbons range from δ 101.0 to 137.5 ppm .
- Elemental Analysis : Confirm molecular composition (e.g., C, 57.67%; H, 4.23%; N, 16.81%) .
Advanced Research Questions
Q. What strategies are effective for functionalizing this compound to study structure-activity relationships (SAR)?
- Methodology :
- Bromoacetylation : React with bromoacetyl bromide in the presence of AlCl₃ to introduce a bromoacetyl group at the 3-position, enabling further cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Thiazole Ring Formation : Use 3-bromoacetyl derivatives to synthesize indolyl-thiazolyl-pyrrolo[2,3-c]pyridines via condensation with indole-3-carbothioamides under reflux in ethanol .
- SAR Design : Systematically vary substituents (e.g., halogens, aryl groups) and assess biological activity (e.g., kinase inhibition) to identify pharmacophores.
Q. How can contradictory spectral data or reaction yields be resolved during synthesis?
- Case Study : In the methylation of pyrrolo[2,3-c]pyridine, a 70% yield is typical . Lower yields may arise from incomplete alkylation or side reactions.
- Troubleshooting :
- Verify stoichiometry of MeI and base (e.g., excess MeI may lead to over-alkylation).
- Use high-purity solvents (anhydrous toluene) to prevent hydrolysis.
- Confirm regioselectivity via NOESY or X-ray crystallography to rule out positional isomers.
Q. What computational methods are suitable for predicting the reactivity of this compound in drug discovery?
- Approaches :
- DFT Calculations : Model electrophilic aromatic substitution (EAS) at the 3-position to predict sites for functionalization.
- Molecular Docking : Screen derivatives against target proteins (e.g., kinases) to prioritize synthetic targets.
- Validation : Compare computational predictions with experimental results (e.g., reaction rates, binding affinities) to refine models.
Methodological Considerations
- Purification : Use silica gel chromatography with gradients of heptane/ethyl acetate or DCM/ethyl acetate for intermediates .
- Analytical Cross-Check : Combine NMR, HPLC, and mass spectrometry to confirm structural integrity, especially for regioisomerically sensitive compounds.
- Safety : Handle methyl iodide and bromoacetyl bromide in fume hoods due to toxicity and volatility.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
